molecular formula C8H13ClO4 B13831907 Diethyl (2r)-2-chlorosuccinate

Diethyl (2r)-2-chlorosuccinate

Cat. No.: B13831907
M. Wt: 208.64 g/mol
InChI Key: JWJDXJCSVYLGDD-ZCFIWIBFSA-N
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Description

Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) is a chemical compound with the molecular formula C8H13ClO4. It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a chlorine atom, and the carboxylic acid groups are esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The chlorination step can be achieved by treating the esterified product with thionyl chloride or phosphorus trichloride.

Industrial Production Methods

In industrial settings, the production of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Butanedioic acid derivatives.

    Reduction: Diethyl butanediol.

    Substitution: Various substituted butanedioic acid esters.

Scientific Research Applications

Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and ethanol, which can then participate in various biochemical pathways. The chlorine atom can also engage in electrophilic reactions, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, diethyl ester: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Butanedioic acid, chloro-, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.

    2-Chlorobutanedioic acid: Contains a chlorine atom but lacks ester groups, leading to different reactivity and applications.

Uniqueness

Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) is unique due to its combination of ester and chlorine functionalities, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H13ClO4

Molecular Weight

208.64 g/mol

IUPAC Name

diethyl (2R)-2-chlorobutanedioate

InChI

InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

JWJDXJCSVYLGDD-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)Cl

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)Cl

Origin of Product

United States

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